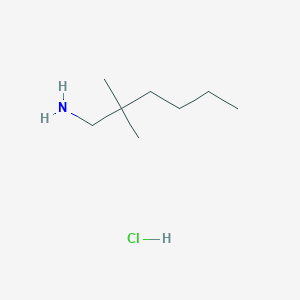

2,2-Dimethylhexan-1-amine hydrochloride

Description

2,2-Dimethylhexan-1-amine hydrochloride is an organic compound with the molecular formula C8H19N·HCl. It is a derivative of hexanamine, where two methyl groups are attached to the second carbon of the hexane chain. This compound is typically found in its hydrochloride salt form, which enhances its stability and solubility in water.

Properties

IUPAC Name |

2,2-dimethylhexan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H19N.ClH/c1-4-5-6-8(2,3)7-9;/h4-7,9H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMBBXXKRGHKXDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C)(C)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H20ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

2,2-Dimethylhexan-1-amine hydrochloride can be synthesized through several methods. One common approach involves the alkylation of hexanamine with an appropriate alkyl halide, such as 2-chloro-2-methylpropane, under basic conditions. The reaction is typically carried out in a solvent like ethanol, and the product is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

On an industrial scale, the synthesis of 2,2-Dimethylhexan-1-amine hydrochloride may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethylhexan-1-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding amides or nitriles.

Reduction: It can be reduced to form primary amines.

Substitution: It can undergo nucleophilic substitution reactions, where the amine group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products

Oxidation: Amides or nitriles.

Reduction: Primary amines.

Substitution: Various substituted amines depending on the reagents used.

Scientific Research Applications

Chemical Synthesis

Intermediate for Organic Compounds

2,2-Dimethylhexan-1-amine hydrochloride serves as an important intermediate in the synthesis of more complex organic compounds. It is particularly useful in the production of specialty chemicals due to its ability to participate in various chemical reactions such as oxidation, reduction, and substitution.

Reactions Involving 2,2-Dimethylhexan-1-amine Hydrochloride

- Oxidation : This compound can be oxidized to form amides or nitriles using reagents like potassium permanganate or chromium trioxide.

- Reduction : It can be reduced to yield primary amines, typically employing lithium aluminum hydride as a reducing agent.

- Substitution : The amine group can undergo nucleophilic substitution reactions with alkyl halides or acyl chlorides under basic or acidic conditions.

Biological Applications

Study of Amine Metabolism

In biological research, 2,2-Dimethylhexan-1-amine hydrochloride is utilized to study amine metabolism and enzyme interactions. Its structure allows it to act as a ligand that binds to specific sites on proteins, thereby modulating various biochemical pathways and influencing cellular functions.

Potential Therapeutic Uses

Preliminary studies suggest that this compound may exhibit biological activity that could be harnessed for therapeutic purposes. Its interactions with biological systems are of particular interest for developing novel treatments or understanding disease mechanisms.

Industrial Applications

Catalyst in Polymerization Reactions

In industrial settings, 2,2-Dimethylhexan-1-amine hydrochloride is employed as a catalyst in certain polymerization reactions. Its ability to facilitate these processes makes it valuable in the production of polymers and related materials.

Production of Specialty Chemicals

The compound is also involved in the synthesis of various specialty chemicals that find applications in different industries, including pharmaceuticals and cosmetics. Its role as an intermediate enhances the efficiency of chemical manufacturing processes.

Case Study 1: Synthesis of Amides

A study demonstrated the successful oxidation of 2,2-Dimethylhexan-1-amine hydrochloride to produce amides. The reaction conditions were optimized using potassium permanganate as the oxidizing agent. The resulting amides showed promising potential for further applications in drug development.

Case Study 2: Enzyme Interaction Studies

Research focused on the interactions between 2,2-Dimethylhexan-1-amine hydrochloride and specific enzymes involved in metabolic pathways. The binding affinity was measured using surface plasmon resonance techniques, revealing insights into how this compound can influence enzyme activity and potentially lead to new therapeutic strategies.

Mechanism of Action

The mechanism of action of 2,2-Dimethylhexan-1-amine hydrochloride involves its interaction with biological targets, such as enzymes and receptors. The compound can act as a ligand, binding to specific sites on proteins and altering their activity. This interaction can modulate various biochemical pathways, leading to changes in cellular function.

Comparison with Similar Compounds

Similar Compounds

Hexanamine: The parent compound without the methyl substitutions.

2,2-Dimethylpentan-1-amine: A similar compound with a shorter carbon chain.

2,2-Dimethylheptan-1-amine: A similar compound with a longer carbon chain.

Uniqueness

2,2-Dimethylhexan-1-amine hydrochloride is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. The presence of two methyl groups at the second carbon enhances its steric hindrance, affecting its reactivity and interaction with other molecules. This makes it a valuable compound in various chemical syntheses and research applications.

Biological Activity

2,2-Dimethylhexan-1-amine hydrochloride, a branched-chain amine, has garnered attention for its potential biological activities. This compound's unique structure, characterized by a branched alkyl chain and an amino group, suggests various interactions within biological systems. This article reviews the biological activity of 2,2-Dimethylhexan-1-amine hydrochloride, including its pharmacological effects, receptor interactions, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of 2,2-Dimethylhexan-1-amine hydrochloride is . The compound is a white crystalline solid that is soluble in water due to its ionic nature when in hydrochloride form. Its branched structure enhances its lipophilicity, which may influence its bioactivity.

Pharmacodynamics

Initial studies indicate that 2,2-Dimethylhexan-1-amine hydrochloride interacts with various receptors in the central nervous system (CNS). It is hypothesized to act as a stimulant similar to other aliphatic amines. Research suggests that it may enhance neurotransmitter release or modulate receptor activity, although detailed mechanisms remain to be elucidated.

Case Studies

A notable case study involved the administration of 2,2-Dimethylhexan-1-amine hydrochloride in animal models to assess its effects on energy metabolism and cognitive function. Results indicated an increase in physical performance and alertness, suggesting potential applications in sports and cognitive enhancement. However, further studies are necessary to understand the long-term effects and safety profile .

Comparative Analysis with Similar Compounds

The biological activity of 2,2-Dimethylhexan-1-amine hydrochloride can be compared with structurally similar compounds. The following table summarizes key features and activities of related compounds:

| Compound Name | Structure Features | Unique Aspects | Biological Activity |

|---|---|---|---|

| 2-Amino-5,5-dimethylhexan-1-ol | Branched alkyl chain | Exhibits basic properties | Potential CNS receptor interaction |

| 1-Hexanamine | Linear structure | More common in metabolic pathways | Stimulant effects in various studies |

| N,N-Dimethylhexylamine | Branched structure | Used as a dietary supplement | Enhances energy and focus |

Research Findings

Research has shown that 2,2-Dimethylhexan-1-amine hydrochloride may exhibit both stimulant and anxiolytic effects. In vitro studies demonstrated its ability to modulate neurotransmitter levels such as dopamine and norepinephrine . Furthermore, animal studies indicated potential anti-fatigue properties during physical exertion.

Safety and Toxicology

While preliminary studies suggest beneficial effects, the safety profile of 2,2-Dimethylhexan-1-amine hydrochloride remains under investigation. Reports of adverse reactions associated with similar compounds raise concerns regarding cardiovascular effects and potential for abuse . Regulatory agencies recommend caution until comprehensive toxicological assessments are complete.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.